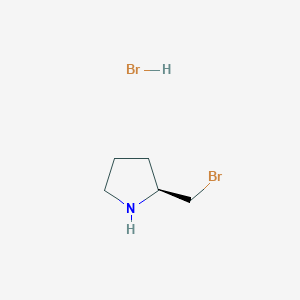
(S)-2-(bromomethyl)pyrrolidine hydrobromide
説明
“(S)-2-(bromomethyl)pyrrolidine hydrobromide” is a chemical compound with the CAS Number 51368-34-4. It has a molecular weight of 244.96 g/mol . The IUPAC name for this compound is 2-(bromomethyl)pyrrolidine hydrobromide .
Synthesis Analysis
The effective formation of 1-azabicyclo[3.1.0]hexane by treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi was established . The reaction occurs via a rational reaction pathway via the open chain transition state .Molecular Structure Analysis
The InChI code for “(S)-2-(bromomethyl)pyrrolidine hydrobromide” is 1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H . The ChemSpider ID for this compound is 28189382 .Chemical Reactions Analysis
The reaction of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi leads to the formation of 1-azabicyclo[3.1.0]hexane . This reaction occurs via a rational reaction pathway via the open chain transition state .Physical And Chemical Properties Analysis
“(S)-2-(bromomethyl)pyrrolidine hydrobromide” is stored at ambient temperature . The compound is in powder form .科学的研究の応用
Synthesis of Hyperbranched Polyelectrolytes : (S)-2-(bromomethyl)pyrrolidine hydrobromide is used in synthesizing hyperbranched polyelectrolytes. Monmoton et al. (2008) demonstrated the use of 3,5-bis(bromomethyl)pyridine hydrobromide, a related compound, in the poly(N-alkylation) process to produce new hyperbranched polyelectrolytes (Monmoton, Lefebvre, & Fradet, 2008).
Key Intermediate in Pharmaceutical Synthesis : It is a key intermediate in synthesizing various pharmaceuticals. Guo, Lu, & Wang (2015) reported using 5-methyl-3-(bromomethyl)pyridine hydrobromide, similar to (S)-2-(bromomethyl)pyrrolidine hydrobromide, in the synthesis of rupatadine, indicating its importance in pharmaceutical compound production (Guo, Lu, & Wang, 2015).
Formation of 1-azabicyclo[3.1.0]hexane : Hayashi et al. (2009) explored the formation of 1-azabicyclo[3.1.0]hexane through the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi, indicating its role in producing complex bicyclic structures (Hayashi et al., 2009).
Ring Contraction of Piperidines : Tehrani et al. (2000) reported the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines by reaction with boron(III) bromide, showcasing its role in structural transformations of organic compounds (Tehrani et al., 2000).
Ring Expansion-Oxidation Protocol : D’hooghe et al. (2008) utilized 2-(bromomethyl)pyrrolidines in an unprecedented ring expansion-oxidation protocol to transform them into piperidin-3-ones, indicating its utility in complex chemical synthesis processes (D’hooghe et al., 2008).
Safety and Hazards
“(S)-2-(bromomethyl)pyrrolidine hydrobromide” is classified as an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(2S)-2-(bromomethyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSPZBZXDDWESK-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(bromomethyl)pyrrolidine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




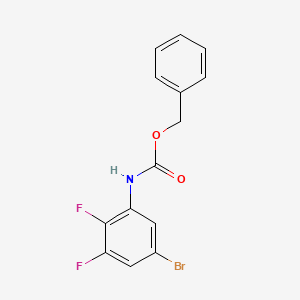

![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)
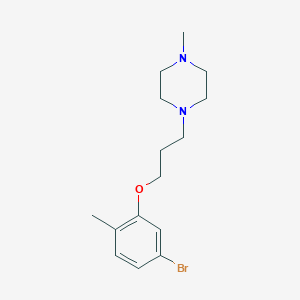
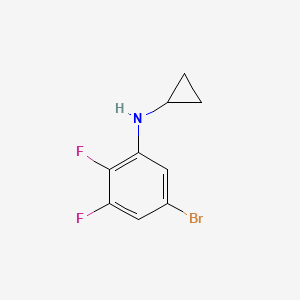
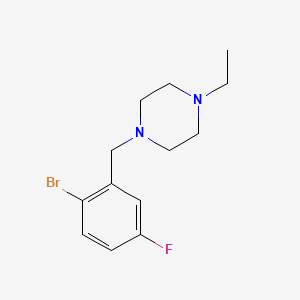


![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)

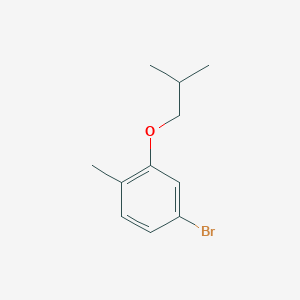
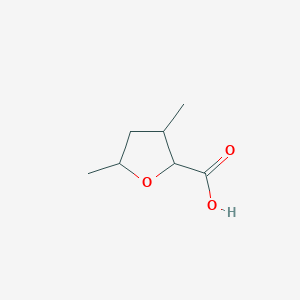
![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)